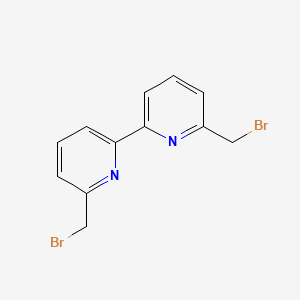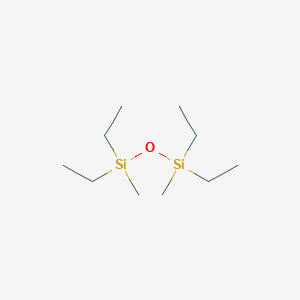
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide is a complex organic compound with a molecular formula of C23H28N2O2. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the ethyl, isobutyl, and methoxyphenyl groups adds to its chemical diversity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide typically involves multi-step organic reactions One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl group at the 7-position
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The indole core can bind to receptors or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoic acid
- 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoate
Uniqueness
Compared to similar compounds, 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has unique structural features, such as the isobutyl amide group, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
1008665-72-2 |
|---|---|
Fórmula molecular |
C24H30N2O2 |
Peso molecular |
378.5 |
Nombre IUPAC |
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C24H30N2O2/c1-5-17-9-8-11-19-21(15-26-24(17)19)20(13-23(27)25-14-16(2)3)18-10-6-7-12-22(18)28-4/h6-12,15-16,20,26H,5,13-14H2,1-4H3,(H,25,27) |
Clave InChI |
FOXHBSCBYXGOJL-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


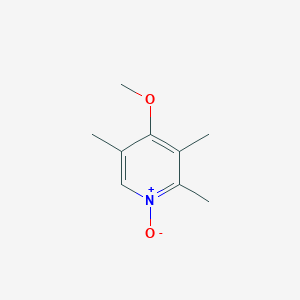
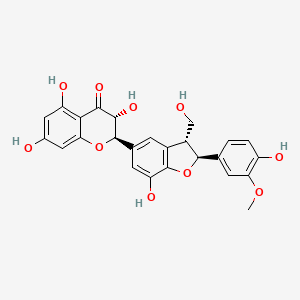
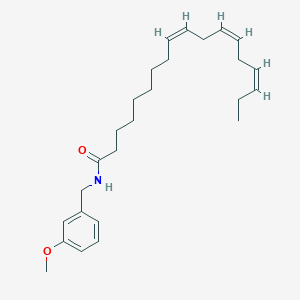
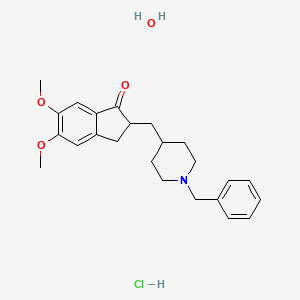

![(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1649425.png)
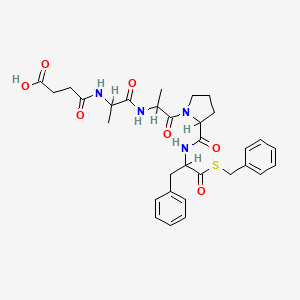
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1649431.png)
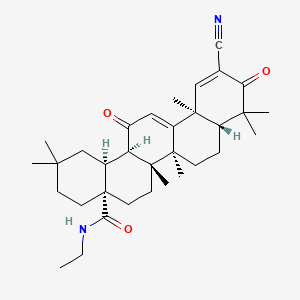
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1649435.png)
